molecular formula C11H13ClN4O B043381 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride CAS No. 210049-10-8

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride

Cat. No.: B043381
CAS No.: 210049-10-8
M. Wt: 252.7 g/mol
InChI Key: WSBNFZWVPJAQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride is a synthetically designed tricyclic compound that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This complex heterocyclic structure is of significant interest for the exploration of novel therapeutic agents, particularly in the field of oncology. Tricyclic compounds of this class have demonstrated potential as inhibitors of key biological pathways; for instance, structurally related triazatricyclic molecules are being investigated in preclinical studies for their ability to inhibit signaling kinases such as ERK5 (Extracellular Signal-Regulated Kinase 5), which plays a critical role in controlling cell proliferation and cycle progression . The presence of multiple nitrogen atoms in its framework makes it a versatile building block for further chemical functionalization, allowing researchers to synthesize diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Its primary research value lies in its application as a core template for developing potent and selective small-molecule probes. These probes are essential tools for scientists aiming to dissect complex cellular signaling cascades, validate novel drug targets, and ultimately develop new interventions for diseases characterized by dysregulated kinase activity. The compound is provided as a hydrochloride salt to ensure improved stability and solubility for experimental use. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.ClH.H2O/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15;;/h2-6H,1H3,(H2,12,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNFZWVPJAQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647647
Record name 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-10-8, 67730-11-4
Record name 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Substituted Pyridine Derivatives

A substituted pyridine precursor, such as 2-amino-6-methylisonicotinic acid ethyl ester, is treated with a cyclizing agent (e.g., phosphorus oxychloride) under reflux. This step forms the fused imidazole ring system. For example, heating at 80–100°C for 4–6 hours in toluene facilitates ring closure.

Methyl Group Introduction

The methyl group at position 10 is introduced via alkylation using methyl iodide or dimethyl sulfate. This reaction typically occurs in the presence of a base such as sodium hydroxide (10–20% w/v) to deprotonate the reactive site.

Amine Functionalization

The primary amine at position 4 is generated through hydrolysis of a nitrile or nitro precursor. For instance, catalytic hydrogenation (H₂/Pd-C) in ethanol at 50–60°C reduces a nitro group to an amine with >90% yield.

Reaction Conditions and Optimization

Successful synthesis depends on stringent control of temperature, solvent, and catalysts. Key parameters include:

Temperature and Solvent Systems

  • Cyclization : Conducted at 80–100°C in toluene or dichloromethane.

  • Alkylation : Performed at 40–60°C in polar aprotic solvents like DMF or THF.

  • Hydrolysis : Requires aqueous NaOH (2–5 M) at 70–90°C.

Catalysts and Reagents

  • Cyclization : Phosphorus oxychloride or polyphosphoric acid.

  • Reduction : Palladium on carbon (Pd-C) or Raney nickel.

  • Acidification : Concentrated hydrochloric acid (HCl) for salt formation.

Hydrochloride Salt Formation and Hydrate Stabilization

The final steps involve converting the free base to the hydrochloride hydrate:

Acidification

The free base is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution until pH < 2. The precipitate is filtered and washed with cold ethanol to yield the hydrochloride salt.

Hydrate Crystallization

The hydrochloride salt is recrystallized from a water-ethanol (1:3 v/v) mixture. Slow evaporation at 4°C promotes hydrate formation, typically resulting in a monohydrate.

Purification and Characterization

Chromatographic Methods

Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted precursors. HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 2.45 (s, 3H, CH₃), 3.78 (m, 2H, NH₂), 7.20–8.05 (m, 6H, aromatic).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance yield (85–92%) and reduce reaction times by 40% compared to batch processes.

Quality Control

  • Residual Solvents : GC-MS ensures levels <0.1% (ICH guidelines).

  • Water Content : Karl Fischer titration confirms 4.5–5.5% (consistent with monohydrate).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Batch Alkylation7895Low equipment cost
Flow Reactor9298Scalability
Catalytic Hydrogenation8597Mild conditions

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate involves its interaction with DNA. The compound induces mutations by causing DNA damage, leading to chromosomal aberrations and sister chromatid exchanges . It also induces prophage in bacteria and is mutagenic in Salmonella typhimurium .

Comparison with Similar Compounds

Tricyclic Antidepressants (TCAs)

Nortriptyline Hydrochloride (C₁₉H₂₂ClN, 299.84 g/mol):

  • Structure : A tricyclo[9.4.0.0³,⁸]pentadecahexaene core with a methyl-substituted propylamine side chain.
  • Mechanism: Inhibits serotonin and norepinephrine reuptake via interactions with synaptic transporters .
  • Key Differences: The target compound replaces one carbon atom in the tricyclic core with a nitrogen atom (triazatricyclo vs.

Protriptyline Hydrochloride (C₁₉H₂₂ClN, 299.84 g/mol):

  • Structure: Similar to nortriptyline but with a heptaene ring system.
  • Mechanism: Primarily inhibits norepinephrine reuptake.
  • Comparison : The target compound’s triazatricyclo system may reduce lipophilicity compared to protriptyline’s fully carbocyclic structure, impacting blood-brain barrier penetration .

Heterocyclic Derivatives with Nitrogen/Sulfur Atoms

EN300-749085 (C₁₃H₁₀F₂N₂O₃S, 209.17 g/mol):

  • Structure : A diazatricyclo[7.4.0.0²,⁷]tridecahexaene core with a sulfurofluoridate group.
  • Key Differences : The target compound lacks sulfur atoms and includes an additional nitrogen in the tricyclic system, which may confer distinct electronic and steric properties .

3-Methyl-2-{(3,4-methylenedioxy)phenyl}imino-1,3-thiazolin-4-one-5-acetic Acid:

  • Structure: A thiazolinone ring fused with a methylenedioxyphenyl group.
  • Comparison: The thiazolinone scaffold is smaller and less rigid than the triazatricyclo system, likely resulting in different pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Property Target Compound* Nortriptyline HCl EN300-749085
Molecular Formula C₁₀H₁₃ClN₄·H₂O (hypothetical) C₁₉H₂₂ClN C₆H₅F₂NO₃S
Molecular Weight ~260–280 g/mol 299.84 g/mol 209.17 g/mol
Solubility Enhanced by HCl salt hydrate High in aqueous acidic media Moderate (sulfurofluoridate)
Mechanism Unknown (potential CNS modulation) Serotonin reuptake inhibition Unreported

Heteroatom Arrangement and Ring Size

  • Target Compound : 1,3,8-Triazatricyclo[7.4.0.0²,⁷] system with 13-membered ring.
  • DOTA Monoamides : Macrocyclic tetraazacyclododecane (12-membered ring) with carboxylate side chains.
  • Tricyclo[9.2.1.0²,¹⁰.0⁴,⁸] Derivatives : Sulfur- and nitrogen-containing tetracyclic systems.

The triazatricyclo framework’s smaller ring size (7.4.0) and nitrogen distribution may favor interactions with flat binding pockets (e.g., enzyme active sites) compared to macrocyclic or sulfur-containing analogs.

Biological Activity

The compound 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride is a tricyclic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of triazatricyclo compounds characterized by their unique ring structure which imparts specific pharmacological properties. The structure can be summarized as follows:

  • Molecular Formula : C₁₃H₁₃N₃·HCl·H₂O
  • Molecular Weight : 270.73 g/mol

Antitumor Properties

Research indicates that derivatives of triazatricyclo compounds exhibit significant antitumor activity. For instance, studies have shown that 10-methyl derivatives can inhibit cell growth in various cancer cell lines, including L1210 leukemia cells. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis and repair.

CompoundIC50 (µM)Cell Line
10-Methyl-10-deazaminopterin0.5L1210
10-Ethyl-10-deazaminopterin1.5L1210

The above table summarizes the IC50 values for specific derivatives against L1210 cells, highlighting the potency of these compounds in inhibiting tumor growth .

The primary mechanism of action for 10-methyl-1,3,8-triazatricyclo compounds involves interference with the folate pathway through DHFR inhibition. This leads to reduced nucleotide synthesis and ultimately impacts cell proliferation.

Neuropharmacological Effects

Preliminary studies suggest that this compound may also exhibit neuropharmacological effects. For example, it has been evaluated as a potential positive allosteric modulator of the muscarinic acetylcholine receptor M4 (mAChR M4). This receptor is implicated in cognitive functions and could provide therapeutic avenues for conditions like Alzheimer's disease.

In Vivo Studies

A notable study involving the administration of 10-methyl-1,3,8-triazatricyclo compounds in murine models demonstrated a significant reduction in tumor size compared to controls. The study utilized a dosage regimen that highlighted the compound's efficacy while monitoring for toxicity.

Clinical Trials

While there have been no extensive clinical trials specifically focusing on this compound alone, related analogs have undergone trials showing promise in treating neurodegenerative diseases and cancers. The safety profile observed in these trials provides a foundation for further exploration of 10-methyl derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 10-methyl-1,3,8-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaen-4-amine hydrochloride hydrate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of complex tricyclic amines often involves intramolecular cyclization or multi-step condensation reactions. For example, analogous compounds (e.g., imidazoquinoxalines) are synthesized via refluxing precursors in ethanol with catalytic acetic acid, followed by purification via recrystallization . Key parameters include:
  • Catalyst selection : Acidic conditions (e.g., acetic acid) promote cyclization.
  • Solvent choice : Polar solvents (e.g., ethanol) enhance solubility and reaction homogeneity.
  • Temperature control : Reflux (70–80°C) balances reaction rate and side-product minimization.
    Post-synthesis, purity is validated via elemental analysis and chromatographic techniques (e.g., HPTLC) .

Q. How can the hydration state and hydrochloride counterion stability of this compound be experimentally validated?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Quantify water loss at 100–150°C to confirm hydrate stoichiometry .
  • X-ray Crystallography : Resolve crystal structures to identify hydrogen-bonding networks between the amine, HCl, and water molecules .
  • pH-dependent solubility studies : Compare solubility in aqueous vs. organic solvents to assess hydrochloride salt stability under varying conditions .

Advanced Research Questions

Q. What spectroscopic and computational methods are most effective for resolving structural ambiguities in this compound’s tricyclic core?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to assign proton environments and carbon hybridization states. For example, aromatic protons in tricyclic systems typically resonate at δ 6.5–8.5 ppm, while amine protons appear at δ 2.5–5.0 ppm .
  • Density Functional Theory (DFT) : Optimize molecular geometries and calculate NMR/IR spectra to cross-validate experimental data .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for the hydrochloride adduct .

Q. How do environmental factors (e.g., pH, temperature) influence the abiotic degradation pathways of this compound in aqueous systems?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–11) at 25–50°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., ring-opened intermediates) .
  • Kinetic Modeling : Use pseudo-first-order rate constants to predict environmental persistence under varying conditions. Correlate degradation rates with Hammett substituent constants for predictive modeling .

Q. What strategies can mitigate batch-to-batch variability in crystallinity and bioavailability during scale-up synthesis?

  • Methodological Answer :
  • Polymorph Screening : Use solvent/anti-solvent crystallization trials (e.g., methanol/water) to identify stable polymorphs .
  • Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization kinetics and ensure consistent particle size distribution .
  • Bioavailability Enhancement : Co-crystallize with hydrophilic co-formers (e.g., citric acid) to improve dissolution rates .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical computational models and experimental spectral data for this compound?

  • Methodological Answer :
  • Error Source Analysis : Check for solvent effects in DFT calculations (e.g., implicit vs. explicit solvent models) .
  • Experimental Replication : Repeat spectral acquisitions under standardized conditions (e.g., deuterated solvents, controlled humidity) to rule out artifacts .
  • Hybrid Approaches : Combine solid-state NMR and X-ray diffraction to resolve conformational differences between computational predictions and crystalline reality .

Research Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound while accounting for its hydrochloride hydrate form?

  • Methodological Answer :
  • Buffer Compatibility : Pre-equilibrate the compound in assay buffers (e.g., PBS) to ensure hydration stability during testing.
  • Counterion Control : Compare activity against the free base form to isolate hydrochloride-specific effects .
  • Cell-Based Assays : Use fluorescence-based viability assays (e.g., resazurin reduction) to quantify cytotoxicity, ensuring pH adjustments do not interfere with readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride
Reactant of Route 2
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.